molecular formula C6H8O2S2 B8494520 2-Carboxy-3-methyl-5,6-dihydro-1,4-dithiin

2-Carboxy-3-methyl-5,6-dihydro-1,4-dithiin

Cat. No. B8494520
M. Wt: 176.3 g/mol
InChI Key: XQDIRUSQHOYCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-3-methyl-5,6-dihydro-1,4-dithiin is a useful research compound. Its molecular formula is C6H8O2S2 and its molecular weight is 176.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Carboxy-3-methyl-5,6-dihydro-1,4-dithiin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboxy-3-methyl-5,6-dihydro-1,4-dithiin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H8O2S2

Molecular Weight

176.3 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1,4-dithiine-5-carboxylic acid

InChI

InChI=1S/C6H8O2S2/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H,7,8)

InChI Key

XQDIRUSQHOYCIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SCCS1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethanedithiol (94 g) and ethyl alpha-chloroacetoacetate (164.5 g) were dissolved in benzene (500 g), a trace of p-toluenesulfonic acid added, and the whole solution refluxed under a Dean-Stark trap for one hour, when 16 cc of water had collected. The solution was cooled, washed with ice-cold dilute caustic soda and the benzene removed in vacuo. Ethanolic caustic soda (80 g in the minimum amount of ethanol) was added and the solution refluxed for 30 minutes, then cooled, diluted with water (one volume), and made acid with dilute HCl. The thick white precipitate was filtered, washed with water and recrystallized from ethanol to give 5,6-dihydro-3-methyl-1,4-dithiin-2-carboxylic acid as long white needles, m.p. 173°-175°, yield 92 g (52%).
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
164.5 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Ethoxycarbonyl-2-methyl-5,6-dihydro-1,4-dithiin (10.0 g.) is heated at reflux for eight hours in a solution of potassium hydroxide (85%; 3.60 g.) in methanol (40 ml.). The cool solution is acidified wth 10% aqueous hydrochloric acid and the precipitate is removed by filtration and dried (8.1 g.). The crude product is recrystallized from ethanol to afford 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin, m.p. 179°-180° C., dec.
Name
3-Ethoxycarbonyl-2-methyl-5,6-dihydro-1,4-dithiin
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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